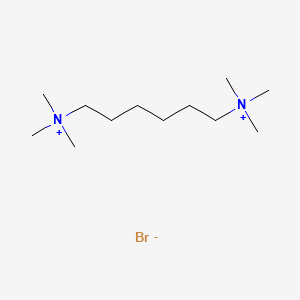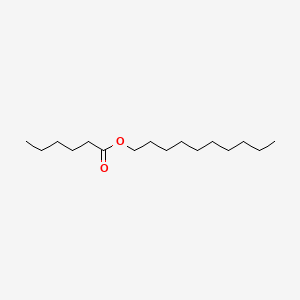
Hexedine
Vue d'ensemble
Description
L'hexétidine est un agent antimicrobien à large spectre couramment utilisé en médecine vétérinaire et humaine. Elle est connue pour ses propriétés antibactériennes, antifongiques et antivirales. L'hexétidine est souvent utilisée comme antiseptique topique pour la désinfection et la prévention des infections de la muqueuse buccale et vaginale .
Méthodes De Préparation
L'hexétidine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réaction de la 1,3-bis(2-éthylhexyl)-5-méthylhexahydropyrimidin-5-amine avec des réactifs appropriés dans des conditions contrôlées. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
L'hexétidine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'hexétidine peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'hexétidine en ses formes réduites.
Substitution : L'hexétidine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
L'hexétidine a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle dans les études sur les agents antimicrobiens.
Biologie : Étudiée pour ses effets sur la croissance microbienne et la formation de biofilms.
Médecine : Utilisée dans des formulations pour le traitement des infections buccales et vaginales.
Industrie : Employée dans la production de bains de bouche antiseptiques et de désinfectants.
5. Mécanisme d'action
L'hexétidine exerce ses effets antimicrobiens en entrant en compétition avec la vitamine B1 (thiamine), qui est essentielle à la croissance microbienne. Cette compétition inhibe la croissance des bactéries, des champignons et des levures, réduisant efficacement l'infection et favorisant la guérison .
Mécanisme D'action
Hexetidine exerts its antimicrobial effects by competing with vitamin B1 (thiamine), which is essential for microbial growth. This competition inhibits the growth of bacteria, fungi, and yeasts, effectively reducing infection and promoting healing .
Comparaison Avec Des Composés Similaires
L'hexétidine est souvent comparée à d'autres agents antimicrobiens tels que la chlorhexidine et la povidone-iode. Bien que les trois composés possèdent des propriétés antimicrobiennes à large spectre, l'hexétidine est unique en son mécanisme d'action spécifique et en son efficacité dans certaines applications. Les composés similaires incluent :
Chlorhexidine : Un autre antiseptique largement utilisé avec un mécanisme d'action différent.
Povidone-iode : Un antiseptique qui libère de l'iode pour tuer les micro-organismes.
L'unicité de l'hexétidine réside dans son interaction spécifique avec la vitamine B1, ce qui la rend particulièrement efficace dans certains contextes cliniques .
Propriétés
IUPAC Name |
2,6-bis(2-ethylhexyl)-7a-methyl-1,3,5,7-tetrahydroimidazo[1,5-c]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3/c1-6-10-12-20(8-3)14-23-16-22(5)17-24(19-25(22)18-23)15-21(9-4)13-11-7-2/h20-21H,6-19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJBLPVXRJMJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CC2(CN(CN2C1)CC(CC)CCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863669 | |
| Record name | 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-31-4 | |
| Record name | Hexedine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXEDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRE2528Y9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)









